2,2',3,3',4,5,6-Heptachlorobiphenyl

Description

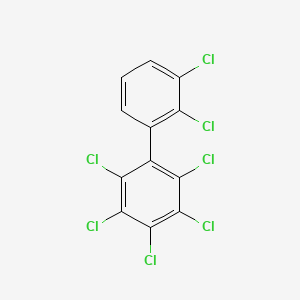

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYFWJAKKLILIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074203 | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-16-1, 28655-71-2 | |

| Record name | PCB 173 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028655712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0QH7DT55P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Toxicology Studies

Research has extensively focused on the toxicological effects of 2,2',3,3',4,5,6-Heptachlorobiphenyl. Studies have shown that this compound can disrupt endocrine functions and exhibit neurotoxic effects in animal models. For instance, investigations into its binding affinity with aryl hydrocarbon receptors (AhR) have highlighted its potential to activate toxic pathways in biological systems .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes which play a critical role in biotransformation processes. Research indicates that these enzymes can hydroxylate and dechlorinate PCBs, affecting their toxicity and bioavailability . Understanding these metabolic pathways is essential for predicting the environmental fate of this compound.

Environmental Monitoring

Due to its persistence in the environment and potential for bioaccumulation in food chains, this compound is monitored in various ecosystems. Studies have documented its presence in soil and aquatic environments, emphasizing the need for effective monitoring protocols to assess contamination levels .

Case Study 1: Toxicity Assessment in Animal Models

A study conducted on the distribution and excretion of 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (a metabolite) in rats demonstrated significant retention in blood and tissues over time. This research provides insights into the long-term effects of exposure to heptachlorobiphenyl derivatives and their implications for human health .

Case Study 2: PCB Contamination Remediation

In a laboratory study focused on PCB contamination in buildings, researchers evaluated various decontamination methods for effectiveness against compounds like this compound. The findings underscored the challenges associated with removing persistent organic pollutants from contaminated sites .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Heptachlorobiphenyls

Structural Insights :

- PCB-174 (2,2',3,3',4,5,6-Cl): Chlorines are distributed asymmetrically, with three adjacent substitutions on one ring (positions 2, 3, 4) and four on the other (2', 3', 5, 6).

- PCB-180 (2,2',3,4,4',5,5'-Cl): Contains two para-substituted chlorines (positions 4 and 4'), enhancing planarity and persistence in lipid-rich environments .

- PCB-189 (2,3,3',4,4',5,5'-Cl): Fully substituted meta and para positions on both rings, correlating with dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation .

Environmental Behavior and Toxicity

Bioaccumulation and Persistence :

- PCB-174 has a higher log Kₒc (7.1) than PCB-180 (6.859) and PCB-170 (6.899), suggesting greater soil adsorption and reduced mobility .

- Its Henry’s Law constant (5.4 × 10⁻³ – 7.0 × 10⁻¹) overlaps with values for lighter congeners (e.g., PCB-52: 1.1 × 10⁻³), indicating variable volatilization rates depending on environmental conditions .

Toxicological Profiles :

- PCB-174: Limited evidence of dioxin-like toxicity due to lack of lateral chlorine substitutions (positions 3, 4, 5 on both rings).

- PCB-189: Classified as a dioxin-like PCB (DL-PCB) with a toxic equivalency factor (TEF) of 0.1, linked to endocrine disruption and carcinogenicity .

- PCB-180: Non-dioxin-like but associated with non-genotoxic carcinogenesis via oxidative stress pathways .

Analytical and Regulatory Considerations

Regulatory Status :

- PCB-189 is regulated as a "first-class specific chemical substance" under Japan’s Chemical Substances Control Law (CSCL) .

Q & A

Q. How can researchers distinguish 2,2',3,3',4,5,6-Heptachlorobiphenyl (PCB-173) from structurally similar PCB congeners using spectroscopic data?

Methodological Answer: Mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for differentiation. For example:

- GC-MS : PCB-173 exhibits a unique fragmentation pattern due to its chlorine substitution at positions 2,2',3,3',4,5,5. Compare retention indices and fragmentation ions (e.g., m/z 395.32 for molecular ion [M]⁺) with reference libraries .

- NMR : The chlorine substitution pattern generates distinct ¹H and ¹³C chemical shifts. For instance, protons near chlorine atoms at positions 4 and 6 exhibit downfield shifts (~δ 7.2–7.5 ppm) .

Q. What are the key physical-chemical properties of PCB-173, and how do they influence its environmental persistence?

Methodological Answer: Key properties include:

- LogP (7.927) : High lipophilicity predicts bioaccumulation in fatty tissues .

- Melting point (131.31°C) : Indicates solid-state stability under ambient conditions .

- Vapor pressure (estimated <0.1 Pa) : Low volatility limits atmospheric transport but enhances adsorption to soils/sediments .

These properties guide experimental design for environmental fate studies, such as soil-water partitioning experiments using OECD Guideline 121 .

Q. What analytical standards and calibration protocols are recommended for quantifying PCB-173 in environmental samples?

Methodological Answer:

- Reference standards : Use certified solutions (e.g., 50–100 µg/mL in isooctane or acetone) with documented purity (>98%) .

- Calibration : Employ isotope dilution with ¹³C-labeled analogs (e.g., 4'-Hydroxy-PCB-173-¹³C12) to correct for matrix effects in GC-MS/MS .

- QA/QC : Include blank spikes, recovery checks (70–120%), and inter-laboratory validation per EPA Method 1668C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers for PCB-173 across databases?

Methodological Answer: Discrepancies arise from nomenclature variations (e.g., PCB-173 vs. PCB-174). For example:

- CAS 38411-25-5 (PCB-174): Assigned to 2,2',3,3',4,5,6'-Heptachlorobiphenyl in EPA references .

- CAS 52663-69-1 (PCB-173): Cited in chromatographic studies for this compound .

To resolve conflicts, cross-reference IUPAC numbering with authoritative databases (e.g., EPA, IARC) and validate via orthogonal methods like X-ray crystallography .

Q. What experimental approaches are effective for studying the oxidative degradation of PCB-173 in contaminated soils?

Methodological Answer:

- Advanced oxidation processes (AOPs) : Use UV/H2O2 or Fenton reactions to generate hydroxyl radicals. Monitor degradation intermediates (e.g., dihydroxylated PCBs) via LC-QTOF-MS .

- Microbial degradation : Screen for Burkholderia or Rhodococcus strains capable of cleaving chlorinated biphenyl rings. Optimize conditions (pH 6–8, 30°C) with lactate as a carbon source .

- Kinetic modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying redox conditions .

Q. How can researchers address conflicting toxicological data on PCB-173’s endocrine disruption potential?

Methodological Answer:

- In vitro assays : Use ER/AR-CALUX reporter gene assays to measure receptor binding affinity. PCB-173’s lower ortho-substitution may reduce estrogenicity compared to coplanar congeners .

- In vivo studies : Conduct dose-response experiments in zebrafish embryos, assessing biomarkers like vitellogenin (VTG) and CYP1A induction. Control for co-exposure to dioxins to isolate effects .

- Meta-analysis : Apply weight-of-evidence frameworks (e.g., WHO/IPCS) to reconcile divergent results from cell lines vs. whole organisms .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing PCB-173’s bioaccumulation variability across trophic levels?

Methodological Answer:

- Trophic magnification factors (TMFs) : Calculate using linear regression of log-transformed concentrations vs. δ¹⁵N values in food webs .

- Monte Carlo simulation : Account for uncertainty in lipid-normalized concentrations and biomagnification rates .

- Multivariate analysis : Use PCA to identify covariates (e.g., sediment organic carbon, pH) influencing spatial variability .

Q. How should researchers design experiments to investigate PCB-173’s photolytic degradation in aquatic systems?

Methodological Answer:

- Light sources : Simulate solar UV (290–400 nm) using xenon arc lamps with cutoff filters .

- Reaction vessels : Use quartz cells to avoid UV absorption. Include dark controls to isolate photolytic effects.

- Analytical endpoints : Quantify dechlorination products (e.g., hexachlorobiphenyls) via isotope dilution GC-HRMS and compare half-lives to QSAR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.